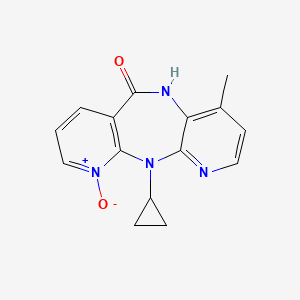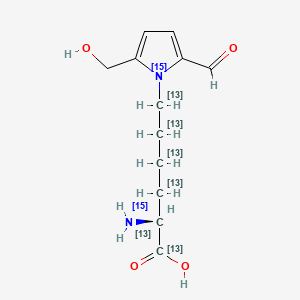
Pyrraline-13C,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrraline-13C,15N: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of pyrraline, which is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pyrraline-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the pyrraline molecule. This can be achieved through the use of isotopically labeled precursors. For instance, the synthesis might involve the reaction of 13C-labeled glucose with 15N-labeled ammonia under controlled conditions to form the labeled pyrraline.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production involves multiple steps, including the synthesis of labeled precursors, their reaction under controlled conditions, and purification of the final product to achieve high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyrraline-13C,15N can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Pyrraline-13C,15N is used in NMR spectroscopy to study the structure and dynamics of molecules. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis.
Biology: In biological research, this compound is used to study metabolic pathways and protein interactions. The labeled compound can be traced in biological systems, providing insights into biochemical processes.
Medicine: In medical research, this compound is used to investigate the role of advanced glycation end-products (AGEs) in diseases such as diabetes and Alzheimer’s disease. The labeled compound helps in understanding the formation and effects of AGEs in the body.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. The isotopic labeling aids in the analysis and optimization of industrial processes.
Mecanismo De Acción
The mechanism of action of Pyrraline-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the labeled isotopes provide distinct signals that can be analyzed to determine molecular structures. In biological systems, this compound can participate in metabolic reactions, allowing researchers to trace its pathway and interactions.
Comparación Con Compuestos Similares
Pyrraline: The non-labeled version of Pyrraline-13C,15N.
Lysine-13C,15N: Another stable isotope-labeled compound used in similar research applications.
Glucose-13C,15N: A labeled sugar used in metabolic studies.
Uniqueness: this compound is unique due to its specific labeling with both carbon-13 and nitrogen-15 This dual labeling provides enhanced analytical capabilities, making it a valuable tool in various fields of research
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-6-[2-formyl-5-(hydroxymethyl)(115N)pyrrol-1-yl](1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1+1,2+1,3+1,6+1,11+1,12+1,13+1,14+1 |
Clave InChI |
VTYFITADLSVOAS-TWIFWMSWSA-N |
SMILES isomérico |
C1=C([15N](C(=C1)C=O)[13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2])CO |
SMILES canónico |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
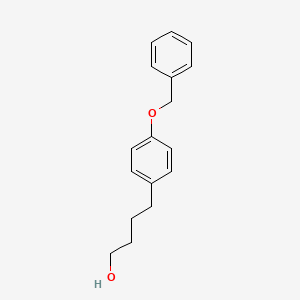
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
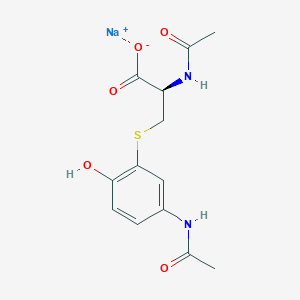
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
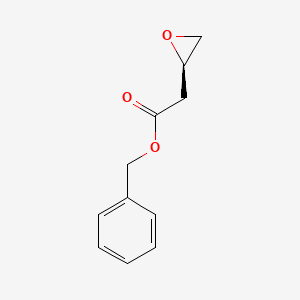
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
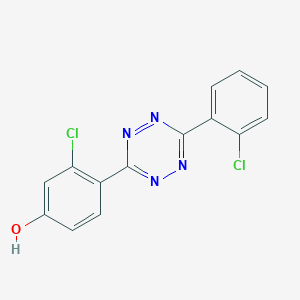
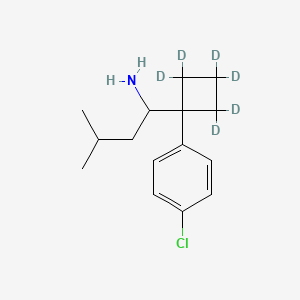
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
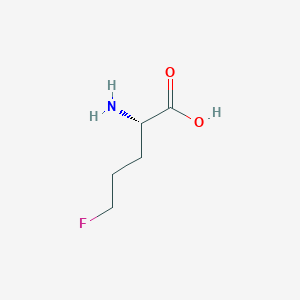
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
